molecular formula C16H12ClN3O B5632415 1-(3-Chlorophenyl)-3-quinolin-3-ylurea

1-(3-Chlorophenyl)-3-quinolin-3-ylurea

Cat. No.: B5632415
M. Wt: 297.74 g/mol
InChI Key: PUEYGWSPHUPHGP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-quinolin-3-ylurea is a chemical compound that features a quinoline ring and a chlorophenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 3-chloroaniline with quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the quinoline or chlorophenyl groups.

    Substitution: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorophenyl)-3-quinolin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine: Used in research for its effects on neurotransmitter systems.

    1-(4-Chlorophenyl)piperazine: Studied for its potential therapeutic applications.

Uniqueness: 1-(3-Chlorophenyl)-3-quinolin-3-ylurea is unique due to its combination of a quinoline ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-quinolin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-5-3-6-13(9-12)19-16(21)20-14-8-11-4-1-2-7-15(11)18-10-14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEYGWSPHUPHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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